Tetramethyldiazetine
Description
Structure
3D Structure
Properties
CAS No. |
54166-22-2 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3,3,4,4-tetramethyldiazete |
InChI |
InChI=1S/C6H12N2/c1-5(2)6(3,4)8-7-5/h1-4H3 |
InChI Key |
XNBULLBFCLBAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N=N1)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tetramethyldiazetine and Its Analogues
Historical Development of Synthetic Approaches
The synthesis of diazetidines, the saturated backbone of diazetines, has been a challenge for chemists for over a century. researchgate.net While initial claims of synthesizing these four-membered rings date back to the 19th century, many early reports were later found to be inaccurate. core.ac.ukmcgill.ca The primary difficulties lie in the kinetic and thermodynamic challenges of forming a strained four-membered ring, which often leads to competing side reactions and alternative cyclization pathways. core.ac.ukmdpi.com
Early successful methods, developed over 100 years ago, involved the [2+2] cycloaddition of ketenes with azo-compounds to produce diazetidinones (oxidized forms of diazetidines). researchgate.net However, these approaches often resulted in products with heavy aryl substitution. researchgate.net It was not until the late 1940s that more focused attempts on synthesizing the core 1,2-diazetidine structure were recorded. core.ac.uk Despite these efforts, the chemistry of 1,2-diazetidines remained largely unexplored for many years due to the persistent difficulties in their synthesis, with general and efficient routes only emerging more recently. core.ac.ukclockss.org The development of methods based on intramolecular ring closure and ring contraction has significantly advanced the field, allowing for the preparation of simpler and more specifically designed analogues. researchgate.net
Oxidative Cyclization Routes to Tetramethyldiazetine
Oxidative cyclization represents a key strategy for the formation of the this compound ring system, particularly for its N-oxide derivatives. A notable method involves the oxidation of 2,3-bishydroxylamines. docsity.com Specifically, the oxidation of 2,3-dimethylbutane-2,3-bis-hydroxylamine with agents like bromine or sodium periodate (B1199274) yields 3,3,4,4-tetramethyl-1,2-diazetine-1,2-dioxide. docsity.comprepchem.com Similarly, using tert-butyl hypochlorite (B82951) as the oxidant on 2,3-dihydroxylamino-2,3-dimethylbutane also produces the corresponding diazetine N,N'-dioxide in moderate to high yields. mit.edu These N-oxide compounds serve as important precursors that can be subsequently reduced to the corresponding diazetidine. docsity.com
Mechanistic Investigations of Oxidation Processes
The mechanisms of oxidative cyclization reactions are critical for understanding and optimizing the synthesis of diazetine derivatives. These reactions often proceed through radical or ionic pathways, where an oxidizing agent initiates the formation of a reactive intermediate that subsequently cyclizes. mdpi.comnih.gov
In the oxidation of substituted hydrazines or diamines, the process can involve the formation of aminyl radicals. beilstein-journals.org For instance, P450 enzymes in natural product biosynthesis utilize high-valent iron to generate radicals from N-H bonds, which can then lead to intramolecular cyclization. nih.gov In a non-enzymatic context, chemical oxidants like bis(trifluoroacetoxy)iodobenzene can be used to oxidize diarylamines, leading to intramolecular C-N bond formation. beilstein-journals.org The mechanism is believed to involve the oxidant activating the substrate, followed by an intramolecular nucleophilic attack to form the new ring. mdpi.com For the formation of 1,4-benzothiazines from quinol-cysteine conjugates, the mechanism involves oxidation to a quinone, followed by an intramolecular 1,4-Michael addition, which constitutes the cyclization step. nih.gov
A proposed mechanism for rhodium-catalyzed [4+2+1] cycloaddition highlights the initial step as an oxidative cyclization of a vinylallene to form a five-membered rhodacycle intermediate, which then participates in further reactions. pku.edu.cn Detailed mechanistic studies, sometimes involving the isolation of intermediates like disulfides, suggest that the cyclization can proceed via an ionic pathway, often facilitated by acid, which promotes the conversion to the final cyclic product. mdpi.com
Influence of Oxidant Stoichiometry on Yield and Selectivity
The stoichiometry of the oxidizing agent is a critical parameter that can significantly affect the yield and selectivity of the cyclization reaction. While specific quantitative data on the influence of oxidant stoichiometry for this compound itself is not detailed in the provided results, general principles of oxidation chemistry suggest its importance. In many oxidation reactions, using an insufficient amount of oxidant can lead to incomplete conversion of the starting material, resulting in lower yields. Conversely, an excess of the oxidant can lead to over-oxidation or the formation of undesired side products, which also reduces the yield and selectivity of the desired cyclic product.
Precursor-Based Transformations to this compound Scaffolds
An alternative and powerful approach to constructing the diazetine core involves the transformation of specifically designed acyclic precursors. This strategy often focuses on forming one or two key bonds in a final ring-closing step. mit.edudocsity.com
One such method begins with hindered primary diamines, which can be reacted with dichlorodimethylsilane (B41323) to form 1,3-diaza-2-silacycloalkanes. mit.edu The subsequent chlorination of the nitrogen atoms with reagents like tert-butylhypochlorite, followed by desilation with fluoride (B91410), can yield the diazetine ring. mit.edu Specifically, N,N'-dichloro-2,2,4,4,5,5-hexamethyl-1,3-diaza-2-silacyclopentane undergoes desilation with fluoride to produce 3,3,4,4-tetramethyldiazetine. mit.edu
Reactions Involving Hydrazone Intermediates
Hydrazones, readily prepared from the condensation of hydrazines with ketones or aldehydes, are versatile intermediates in heterocyclic synthesis. beilstein-journals.orgmdpi.comwikipedia.org Their inherent N-N bond makes them ideal substrates for building nitrogen-containing rings like diazetines and tetrahydropyridazines. rsc.org
One of the most general methods for synthesizing 1,2-diazetidinones (which are related to diazetines) involves hydrazone intermediates. docsity.com The process starts with the intramolecular dehydrohalogenation of a chloroacetylhydrazone using a strong base. This forms a diazetidinium ylide, which can then be reduced to the final diazetidinone product. docsity.com Hydrazones are also key in the synthesis of other heterocycles, such as azetidin-2-ones, where they serve as crucial building blocks for cyclization reactions. nih.gov Furthermore, oxidative transformations of hydrazones, including electrochemical methods, provide access to a wide array of organic molecules, demonstrating their synthetic utility. beilstein-journals.org
Ring Closure Strategies for Diazetine Formation
The final ring-closure is the pivotal step in many syntheses of diazetine and diazetidine scaffolds. The general reluctance of molecules to undergo intramolecular reactions to form strained four-membered rings is a known challenge. mdpi.com Often, intermolecular reactions that form larger, less-strained rings can be a competing and favored pathway. mdpi.com
Despite this, several successful ring-closure strategies have been developed. Nucleophilic ring closure onto a carbon atom has been a productive, albeit sometimes low-yielding, method for creating 1,2-diazetidines. core.ac.uk For instance, treating a halogenated precursor like an N,N-diprotected 2-hydroxyethylhydrazine (B31387) derivative with reagents to facilitate cyclization can yield the corresponding diazetidine. mdpi.com Another strategy involves the reaction of monoalkylhydrazines with bis-imidoyl chlorides of oxalic acid, which undergoes a cycloacylation reaction to form Δ²-1,2-diazetines. researchgate.net
Recent advances have also utilized transition-metal catalysis to effect efficient ring closures, providing practical routes to functionalized diazetidines. core.ac.ukdntb.gov.ua For example, palladium-catalyzed asymmetric allylic amination of a vinyl epoxide with a hydrazine (B178648) derivative, followed by ring closure, yields 3-vinyl-1,2-diazetidines with excellent control over the product's geometry. researchgate.net
Data Table: Synthesis of this compound N,N'-Dioxide
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
| 2,3-Dimethylbutane-2,3-bis-hydroxylamine | Bromine or Sodium Periodate | 3,3,4,4-Tetramethyl-1,2-diazetine-1,2-dioxide | Not specified | docsity.com |
| 2,3-Dihydroxylamino-2,3-dimethylbutane | tert-Butyl Hypochlorite | 3,3,4,4-Tetramethyl-1,2-diazetine N,N'-dioxide | Moderate to High | mit.edu |
| N,N-dihydroxy 2,3-dimethyl-2,3-diaminobutane | Sodium Periodate | 3,3,4,4-Tetramethyl-1,2-diazetine-1,2-dioxide | Not specified | prepchem.com |
Stereochemical Control in this compound Synthesis
The ability to control the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, significantly influencing the properties and reactivity of molecules. fiveable.me In the synthesis of this compound and its analogues, achieving stereochemical control is essential for producing specific stereoisomers, which can have distinct physical, chemical, and biological characteristics. fiveable.merijournals.com
Strategies for achieving stereochemical control in chemical reactions include the use of chiral starting materials, chiral auxiliaries, chiral catalysts, and stereoselective reactions. fiveable.merijournals.comresearchgate.net For the synthesis of this compound, the stereochemistry of the final product is often dictated by the stereochemistry of the precursor molecules.
One common synthetic route to 3,3,4,4-tetramethyldiazetine N,N'-dioxide involves the oxidation of 2,3-dihydroxylamino-2,3-dimethylbutane. mit.edu The stereochemical configuration of the starting diamine directly influences the stereochemistry of the resulting diazetine dioxide. If a specific stereoisomer of the diamine is used, it is expected to yield the corresponding stereoisomer of the product. This concept, known as a stereospecific reaction, is where the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.ch
The factors that can influence the stereochemical outcome of a reaction are multifaceted and include:
Choice of Reagents and Catalysts: The use of chiral catalysts or reagents can induce asymmetry in the product. fiveable.meresearchgate.net
Solvent: The polarity and nature of the solvent can affect the transition state energies of different stereoisomeric pathways. organic-chemistry.org
Temperature: Lower reaction temperatures can enhance stereoselectivity by favoring the pathway with the lower activation energy.
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction. researchgate.net
While specific studies focusing exclusively on the stereoselective synthesis of this compound are not extensively detailed in the provided results, the general principles of stereochemical control are directly applicable. fiveable.menumberanalytics.com For instance, in related olefination reactions, the choice of base and solvent has been shown to significantly impact the stereoselectivity of the outcome. organic-chemistry.org Similar principles would apply to controlling the stereocenters in this compound analogues.
Table 1: Factors Influencing Stereochemical Control
| Factor | Influence on Stereochemical Outcome |
| Starting Material Stereochemistry | Directly dictates the product's stereochemistry in stereospecific reactions. ethz.ch |
| Chiral Catalysts/Reagents | Can induce the formation of one enantiomer over another. fiveable.meresearchgate.net |
| Reaction Conditions | Temperature and solvent choice can influence the selectivity of the reaction. organic-chemistry.org |
| Chiral Auxiliaries | Can be temporarily attached to guide the formation of a specific stereoisomer. researchgate.net |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. itrcweb.org The application of green chemistry principles to the synthesis of this compound aims to make the production process more environmentally friendly, safer, and more sustainable. itrcweb.orgresearchgate.net
Key green chemistry principles relevant to this compound synthesis include:
Use of Safer Solvents and Auxiliaries: The synthesis of a bicyclic analogue of this compound dioxide mentions the use of water as a solvent and diethyl ether for crystallization. Water is an environmentally benign solvent.
Use of Greener Oxidizing Agents: Hydrogen peroxide is a commonly used oxidizing agent in the synthesis of related azo dioxides. It is considered a green oxidant because its primary byproduct is water. Another oxidant used is tert-butyl hypochlorite. mit.eduresearchgate.net
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov
One metric used to evaluate the "greenness" of a chemical process is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. nih.gov A lower E-factor indicates a more environmentally friendly process. While the E-factor for this compound synthesis has not been explicitly calculated in the provided literature, it can be estimated by analyzing the synthetic route, including the amounts of reagents, solvents, and the yield of the product.
Table 2: Application of Green Chemistry Principles in Azo Dioxide Synthesis
| Green Chemistry Principle | Application in Synthesis | Reference |
| Safer Solvents | Use of water as a reaction solvent. | |
| Green Oxidants | Employment of hydrogen peroxide, which produces water as a byproduct. | |
| Catalysis | Use of catalysts like sodium tungstate (B81510) dihydrate can improve efficiency. | |
| Waste Prevention | Choosing reactions that have high atom economy and generate minimal waste. | nih.gov |
The development of synthetic methods that utilize renewable starting materials, employ catalytic reagents over stoichiometric ones, and minimize purification steps are ongoing goals in green chemistry that can be applied to the synthesis of this compound and its analogues. ajgreenchem.comscispace.com
Scalability and Efficiency Considerations in this compound Production
The scalability of a synthetic process refers to the ability to transition it from a laboratory scale to a larger, industrial scale while maintaining efficiency and safety. For the production of this compound, several factors are crucial for a scalable and efficient process.
Yield and Efficiency: The oxidation of 2,3-dihydroxylamino-2,3-dimethylbutane with tert-butyl hypochlorite is reported to produce 3,3,4,4-tetramethyldiazetine N,N'-dioxide in moderate to high yields. mit.edu In contrast, the synthesis of a related bicyclic azo dioxide showed a yield of 8%. The efficiency of the synthesis is highly dependent on the specific reagents and reaction conditions used.
Key Process Parameters:
Temperature Control: Maintaining a controlled temperature is critical, as many azo compounds are thermally labile. mit.edu Exothermic reactions may require efficient cooling systems on a larger scale.
Solvent Choice: The choice of solvent can affect reaction rates, yields, and the ease of product isolation. Solvents used in laboratory-scale synthesis may not be suitable for large-scale production due to cost, safety, or environmental concerns.
Purification: The purification method must be scalable. Crystallization, as mentioned for an analogue, is a common and effective method for large-scale purification.
Reaction Time: Shorter reaction times are generally preferred for industrial processes to increase throughput. The synthesis of an analogue mentions a reaction time of 2 hours.
Challenges in Scaling Up:
Handling of Hazardous Reagents: Some reagents used in the synthesis, such as certain oxidizing agents, may be hazardous and require special handling procedures at a larger scale.
Heat Transfer: Managing heat transfer in large reactors is more challenging than in laboratory glassware and is crucial for maintaining temperature control.
Mixing: Ensuring efficient mixing in large reaction vessels is essential for achieving consistent reaction conditions and yields.
Table 3: Factors Affecting Scalability and Efficiency
| Factor | Consideration for Scalability |
| Reaction Yield | Higher yields are crucial for economic viability on a large scale. mit.edu |
| Temperature Control | Essential for safety and to prevent product decomposition. mit.edu |
| Purification Method | Must be efficient and scalable, such as crystallization. |
| Reagent and Solvent Selection | Cost, safety, and environmental impact are major considerations. |
Further research into optimizing reaction conditions, exploring alternative and more efficient synthetic routes, and developing continuous flow processes could significantly improve the scalability and efficiency of this compound production.
Elucidation of Reaction Mechanisms and Reactivity Patterns of Tetramethyldiazetine
Photochemical Transformations of Tetramethyldiazetine
The study of the photochemical behavior of azoalkanes is crucial for understanding their excited-state dynamics. While the photochemistry of the precursor, 3,3,4,4-tetramethyldiazetine N,N'-dioxide, has been investigated in the context of its role as a triplet quencher, detailed studies specifically on the photochemical transformations of this compound itself are less prevalent in the surveyed literature. google.com
The photolysis of cyclic azoalkanes typically proceeds via the extrusion of molecular nitrogen (N₂), leading to the formation of diradical intermediates. While specific studies characterizing the photolysis intermediates of this compound are not extensively detailed in the available research, the mechanism can be inferred from related diazetine compounds. For other diazetines, C-N bond cleavage upon photoexcitation leads to a diradical intermediate. nist.gov In the case of this compound, photolysis is expected to generate a 1,4-diradical, specifically the 2,3-dimethyl-2,3-butanediyl diradical. The fate of this diradical intermediate determines the final product distribution.
Research on the N,N'-dioxide precursor shows that its photolysis results in the loss of a nitric oxide (NO) radical to form cyclic nitroxyl (B88944) radicals, a distinct pathway from the expected dinitrogen extrusion of the parent this compound. dss.go.thresearchgate.net
The quantum yield (Φ) is a critical parameter in photochemistry, defined as the number of molecules undergoing a specific event (e.g., reaction or decomposition) for each photon absorbed. researchgate.net It provides a measure of the efficiency of a photochemical process. A high quantum yield (Φ > 1) suggests a chain reaction, whereas a low quantum yield (Φ < 1) indicates that other deactivation pathways, such as fluorescence, phosphorescence, or non-radiative decay, compete with the chemical reaction. researchgate.net
Specific experimental data on the quantum yield for the photolysis of this compound could not be identified in the reviewed literature. Such a study would be valuable to quantify the efficiency of nitrogen extrusion versus other competing photophysical decay pathways from the excited state. For context, studies on other compounds show that quantum yields can be highly dependent on the excitation wavelength. researchgate.net
The solvent in which a photochemical reaction is conducted can significantly influence its pathway and efficiency. Solvents can affect photoreactivity by stabilizing or destabilizing ground states, excited states, or reaction intermediates. For instance, polar solvents might stabilize polar intermediates, altering the reaction course compared to non-polar solvents. Furthermore, solvent viscosity can influence reactions through the "cage effect," where the solvent shell hinders the separation of initially formed radical pairs, potentially promoting their recombination over diffusion and subsequent reactions.
While the solvent-dependent equilibrium of the precursor 3,3,4,4-tetramethyldiazetine N,N'-dioxide with its ring-opened dinitroso form has been noted, with polar solvents favoring the cyclic azo dioxide form, specific studies on how different solvents affect the photochemical reaction pathways of this compound itself are not detailed in the available research. dss.go.th
Thermal Decomposition Pathways of this compound
Unlike its photochemical counterpart, the thermal decomposition (thermolysis) of this compound has been more specifically characterized, revealing a compound that is notably stable for a high-strain molecule.
Kinetic studies show that this compound is thermally stable, undergoing decomposition at elevated temperatures. Pyrolysis in a decane (B31447) solution occurs at 130°C. dss.go.th Compared to other cyclic azoalkanes, this compound exhibits distinct thermal stability. A comparative study of nitrogen loss at 137°C revealed the relative decomposition rates shown in the table below.
| Compound | Relative Rate of N₂ Loss (at 137°C) |
| Diazetine 1 (a bicyclic diazetine) | 1 |
| Diazetine 2 (a different bicyclic diazetine) | 0.05 |
| This compound | 3 |
| Data sourced from reference nist.gov. |
Thermodynamically, this compound is reported to be at least 11 kcal/mol more stable than its estimated ring strain energy of 24.5 kcal/mol would predict. nist.gov This suggests significant electronic stabilization within the molecule. The activation enthalpy (ΔH‡) for the decomposition of diazetines is generally inversely related to their ground-state strain energy; higher strain typically leads to a lower activation barrier for decomposition.
The primary pathway for the thermal decomposition of this compound is the extrusion of molecular nitrogen. The pyrolysis at 130°C yields 2,3-dimethyl-2-butene (B165504) as the major organic product, with no formation of acetone (B3395972) azine. dss.go.th This product distribution is highly informative about the underlying mechanism.
The formation of 2,3-dimethyl-2-butene points to a mechanism involving the cleavage of both carbon-nitrogen (C-N) bonds. This can occur through two principal pathways:
A concerted mechanism: Both C-N bonds break simultaneously, releasing N₂ and forming the alkene in a single transition state.
A stepwise mechanism: One C-N bond breaks first to form a diradical intermediate. This is followed by the cleavage of the second C-N bond, which releases N₂ and forms the double bond.
Formation of Rearrangement Products
The formation of rearrangement products from this compound and its derivatives often proceeds through complex mechanisms involving intermediates that can lead to various structural isomers. For instance, the treatment of N-substituted N-nitroso-amino-acetonitriles with bases in a methanolic solution can induce an internal rearrangement of the nitroso group, yielding α-isonitroso-aminoacetonitriles. researchgate.net The structures of these rearranged products are confirmed through their physicochemical properties and by chemical degradation to known compounds. researchgate.net
In a different context, the photo-Fries rearrangement of certain aryl esters can be influenced by the presence of related compounds. researchgate.netresearchgate.net For example, the photoreaction of some aryl 3-methyl-2-butenoate esters leads to the formation of 2,2-dimethylchroman-4-ones. researchgate.net Mechanistic studies, including photosensitization and chemical quenching experiments, have shed light on the excited states involved in these transformations. researchgate.netresearchgate.net
Rearrangement reactions are a broad class of reactions in organic chemistry where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. libretexts.orgbeilstein-journals.org Many rearrangements, such as the Wolff, Beckmann, and Schmidt reactions, involve the migration of a group to an electron-deficient center. libretexts.orgmasterorganicchemistry.comwikipedia.org For example, the Wolff rearrangement converts an α-diazocarbonyl compound into a ketene (B1206846), which can then be trapped by various nucleophiles. wikipedia.org The mechanism of these rearrangements can be either concerted or stepwise, often depending on the conformation of the starting material. wikipedia.org
The table below summarizes key aspects of some relevant rearrangement reactions.
| Rearrangement Reaction | Reactant Type | Product Type | Key Intermediate/Transition State |
| Nitroso Group Rearrangement | N-nitroso-amino-acetonitriles | α-isonitroso-aminoacetonitriles | Intramolecular rearrangement |
| Photo-Fries Rearrangement | Aryl esters | o-Hydroxyaryl ketones/phenols | Radical pair in a solvent cage |
| Wolff Rearrangement | α-Diazoketones | Ketenes | α-Ketocarbene or concerted migration |
| Beckmann Rearrangement | Oximes | Amides | Nitrilium ion |
| Schmidt Reaction | Carbonyls with hydrazoic acid | Amides/Amines | Azide (B81097) intermediate |
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. numberanalytics.com These reactions are classified by the number of π-electrons participating in the reaction. numberanalytics.com
While specific examples of [2+1] cycloadditions involving this compound are not extensively detailed in the provided search results, the general principles of cycloaddition can be applied. [2+2] cycloadditions, for instance, typically involve the reaction of two alkene components to form a cyclobutane (B1203170) ring. libretexts.orgresearchgate.net These reactions can be initiated either thermally or photochemically, with the stereochemical outcome often depending on the mode of activation. libretexts.orgresearchgate.netlibretexts.org The formation of 3,3,4,4-tetramethyldiazetine itself can be seen as a formal dimerization, and its N,N'-dioxide derivative is known to be resistant to certain cycloaddition reactions. researchgate.netdss.go.th
The Wolff rearrangement can lead to ketene intermediates, which are known to undergo [2+2] cycloaddition reactions with alkenes to form four-membered rings. wikipedia.org A novel [2+2+1] cycloaddition has been reported for the synthesis of isoxazolines from N-tosylhydrazones, tert-butyl nitrite, and alkenes, proceeding through a nitronate intermediate. rsc.org
The following table provides a general overview of some cycloaddition types.
| Cycloaddition Type | Reactant Components | Product Ring Size | Typical Conditions |
| [2+1] | Carbene + Alkene | 3-membered | Metal catalysis or photolysis |
| [2+2] | Alkene + Alkene | 4-membered | Photochemical or thermal (for ketenes) libretexts.orgresearchgate.net |
| [3+2] | 1,3-Dipole + Dipolarophile | 5-membered | Thermal numberanalytics.comnumberanalytics.com |
| [4+2] (Diels-Alder) | Diene + Dienophile | 6-membered | Thermal imperial.ac.ukuc.pt |
The regioselectivity and stereoselectivity of cycloaddition reactions are crucial aspects that determine the structure of the product. numberanalytics.commdpi.com In Diels-Alder reactions, for example, the formation of ortho and para isomers is often favored, and the endo product is typically preferred in reactions under kinetic control due to secondary orbital interactions. imperial.ac.uk The regioselectivity can often be predicted by considering the electronic properties of the substituents on the diene and dienophile. imperial.ac.ukmasterorganicchemistry.com
In [3+2] cycloadditions, the choice of substituents on the 1,3-dipole and the dipolarophile, as well as the use of catalysts, can control the regiochemical and stereochemical outcome. numberanalytics.com Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and regioselectivity of these reactions by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com
The stereochemistry of the reactants is often preserved in the product of a concerted cycloaddition reaction. libretexts.orglibretexts.org For instance, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) in a Diels-Alder reaction. libretexts.org
| Factor | Influence on Cycloaddition | Controlling Elements |
| Regioselectivity | Determines the orientation of the reactants and the position of substituents in the product. | Electronic nature of substituents (electron-donating vs. electron-withdrawing), orbital coefficients in FMO theory. imperial.ac.ukmasterorganicchemistry.com |
| Stereoselectivity | Determines the relative stereochemistry of the newly formed chiral centers. | Secondary orbital interactions (endo vs. exo), steric hindrance, concerted nature of the reaction. libretexts.orgimperial.ac.uk |
Nucleophilic and Electrophilic Reactivity of the this compound Ring System
The reactivity of a molecule towards nucleophiles and electrophiles is governed by the distribution of electron density within the molecule. units.itresearchgate.net Nucleophiles are electron-rich species that donate electrons to form new bonds, while electrophiles are electron-deficient species that accept electrons. units.itresearchgate.net
The this compound ring system, being a four-membered ring containing two nitrogen atoms, would be expected to exhibit both nucleophilic and electrophilic character. The lone pairs of electrons on the nitrogen atoms can act as nucleophilic centers, reacting with electrophiles. msu.edu Conversely, the ring strain and the presence of electronegative nitrogen atoms could render the carbon atoms susceptible to nucleophilic attack, especially if the nitrogen atoms are functionalized with electron-withdrawing groups. libretexts.org
In organometallic chemistry, ligands can be activated towards nucleophilic or electrophilic attack by coordination to a metal center. libretexts.org A ligand bound to an electron-poor metal center becomes more electrophilic, while a ligand attached to an electron-rich metal center becomes more nucleophilic. libretexts.org
The table below summarizes the general characteristics of nucleophiles and electrophiles.
| Species | Definition | Characteristics | Example Reactions |
| Nucleophile | Electron-rich, donates an electron pair. researchgate.net | Negatively charged or has lone pairs. researchgate.net | Nucleophilic substitution, nucleophilic addition. units.itlibretexts.org |
| Electrophile | Electron-deficient, accepts an electron pair. researchgate.net | Positively charged or has an incomplete octet. researchgate.net | Electrophilic substitution, electrophilic addition. libretexts.org |
Radical Reactions Involving this compound
Radical reactions involve species with unpaired electrons, known as free radicals. wikipedia.orgnumberanalytics.com These reactions typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps. wikipedia.org
The photolysis of 3,3,4,4-tetramethyldiazetine N,N'-dioxide has been shown to afford the corresponding cyclic nitroxyl radicals through the loss of a nitroso group (NO). dss.go.th This indicates that the this compound framework can be a source of radical species under photochemical conditions. Furthermore, this compound dioxide has been used as a chemical quencher in studies of photo-Fries rearrangements, suggesting its interaction with excited triplet states. researchgate.netresearchgate.net The dimerization of lithiated dialkylnitrosamines, which can lead to tetrahydro-1,2,3,4-tetrazine oxides, has been proposed to proceed via a radical mechanism. researchgate.net
Radical reactions are diverse and include substitutions, additions, and rearrangements. wikipedia.orgnumberanalytics.comrsc.org The stability of the radical intermediate is a key factor influencing the course of the reaction. numberanalytics.com
| Radical Reaction Step | Description | Example |
| Initiation | Formation of radical species from a non-radical precursor. wikipedia.org | Homolytic cleavage of a weak bond by heat or light. utexas.edu |
| Propagation | A radical reacts with a stable molecule to form a new radical. wikipedia.org | A halogen radical abstracts a hydrogen atom from an alkane. nptel.ac.in |
| Termination | Two radicals combine to form a stable, non-radical product. wikipedia.org | Combination of two alkyl radicals to form an alkane. |
Metal-Catalyzed Transformations of this compound
Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations under mild conditions. williams.edursc.orgrsc.orgdiva-portal.org Metal catalysts can influence the reactivity, selectivity, and efficiency of chemical reactions. nih.govbeilstein-journals.org
While specific metal-catalyzed transformations of this compound are not extensively documented in the provided search results, the principles of such catalysis can be inferred. The nitrogen atoms in the this compound ring could coordinate to a metal center, activating the ring towards various transformations. For instance, nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes proceed under much milder conditions than the corresponding thermal reactions. williams.edu This highlights the ability of transition metals to facilitate reactions that are otherwise difficult to achieve. williams.edu
Synergistic catalysis, which combines transition metal catalysis with other activation methods like photoredox catalysis, has emerged as a powerful strategy for novel reaction development. beilstein-journals.org This approach allows for the activation of different coupling partners through distinct catalytic cycles. beilstein-journals.org
The table below lists some common transition metals used in catalysis and their typical applications.
| Transition Metal | Common Catalytic Applications | Example Reaction |
| Palladium (Pd) | Cross-coupling reactions, hydrogenations, cyclizations. diva-portal.org | Suzuki coupling, Heck reaction. |
| Nickel (Ni) | Cycloadditions, cross-coupling reactions. williams.edu | [4+2] Cycloaddition of dienynes. williams.edu |
| Rhodium (Rh) | Hydroformylation, hydrogenation, C-H activation. | Asymmetric hydrogenation. |
| Ruthenium (Ru) | Olefin metathesis, oxidation, reduction. diva-portal.org | Ring-closing metathesis. |
| Copper (Cu) | Click chemistry (CuAAC), Ullmann coupling, C-H activation. beilstein-journals.orgmdpi.com | Azide-alkyne cycloaddition. mdpi.com |
| Gold (Au) | Catalysis of reactions involving alkynes and allenes. rsc.orgnih.gov | Enantioselective cyclization. nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques in Tetramethyldiazetine Research
Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. For Tetramethyldiazetine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
Initial analysis using 1D ¹H and ¹³C NMR would offer preliminary data. The ¹H NMR spectrum would be expected to show signals in the aliphatic region corresponding to the four methyl groups. The chemical shift of these protons would indicate their local electronic environment, influenced by their position on the diazetine ring. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, corresponding to the methyl groups and the ring carbon atoms.
To unambiguously assemble the molecular framework, 2D NMR techniques are essential. nih.govresearchgate.net These methods separate signals across two frequency dimensions, resolving overlapping peaks and revealing correlations between different nuclei. ipb.pt
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For an isolated methyl group, no COSY cross-peaks would be expected. However, if different methyl groups were close enough in space, through-space correlations might be observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, providing conformational information.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct, one-bond correlations between protons and the carbons to which they are attached. ipb.pt For this compound, an HSQC spectrum would show a cross-peak for each methyl group, definitively linking its proton signal to its corresponding carbon signal. This is crucial for assigning the carbons of the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). By analyzing the HMBC spectrum, one could observe correlations from the methyl protons to the carbon atoms within the four-membered ring. These long-range correlations provide the necessary evidence to confirm the connectivity between the methyl substituents and the diazetine core. researchgate.net
Table 1: Illustrative 2D NMR Correlations for a Hypothetical this compound Isomer
| Experiment | Correlating Nuclei | Information Gained | Expected Observation for this compound |
|---|---|---|---|
| COSY | ¹H – ¹H | Identifies protons coupled through 2-3 bonds. | No cross-peaks expected between distinct methyl groups. |
| HSQC/HMQC | ¹H – ¹³C (¹J) | Connects protons to their directly attached carbons. | Cross-peaks confirming the C-H bond of each methyl group. |
| HMBC | ¹H – ¹³C (²J, ³J) | Establishes long-range connectivity. | Correlations from methyl protons to ring carbons, confirming the molecular skeleton. |
Four-membered rings can exhibit dynamic processes such as ring puckering. researchgate.net While a diazetine ring with a C=N double bond might be relatively planar, its saturated precursor, a diazetidine, would likely undergo rapid ring inversion at room temperature. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary method for studying such conformational changes. nih.govacs.org
If this compound were to exist in equilibrium between two or more rapidly interconverting conformations, the NMR signals at room temperature might appear broadened or as an average of the distinct states. plos.org By lowering the temperature, this exchange can be slowed on the NMR timescale. If the temperature is lowered sufficiently to reach the "slow exchange regime," separate, sharp signals for each conformer would be observed. From the temperature at which the signals coalesce, it is possible to calculate the activation energy (ΔG‡) for the conformational exchange process, providing valuable insight into the molecule's flexibility and the energy barrier between its different shapes. nih.govacs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies. rsc.org
For this compound, the IR and Raman spectra would provide a unique molecular fingerprint. Key vibrational modes would include:
C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ region. uci.edu
C-H Bending: Bending (scissoring, rocking, wagging) vibrations of the methyl groups would appear in the 1350-1480 cm⁻¹ range.
C=N Stretching: The stretching of the carbon-nitrogen double bond within the diazetine ring is a key diagnostic peak. This vibration typically appears in the 1640-1690 cm⁻¹ region and is often strong in the Raman spectrum. researchgate.net
C-N Stretching: The single bonds between carbon and nitrogen in the ring would give rise to stretching vibrations at lower frequencies, typically in the 1000-1250 cm⁻¹ range. researchgate.net
Ring Modes: Vibrations involving the concerted motion of the entire four-membered ring would occur at lower frequencies (below 1000 cm⁻¹) and are characteristic of the cyclic structure.
By comparing the experimental spectra with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT), a detailed and accurate assignment of each vibrational mode can be achieved. nih.gov
Table 2: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Use in Structural Analysis |
|---|---|---|
| C-H Stretch (methyl) | 2850 - 3000 | Confirms presence of saturated C-H bonds. |
| C=N Stretch | 1640 - 1690 | Diagnostic for the diazetine ring system. researchgate.net |
| C-H Bend (methyl) | 1350 - 1480 | Supports the presence of methyl groups. |
| C-N Stretch | 1000 - 1250 | Identifies the C-N single bonds in the heterocycle. researchgate.net |
Modern vibrational spectroscopy can be performed in situ, meaning the reaction is monitored directly as it happens without the need for sample extraction. Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly powerful for this purpose.
To monitor the synthesis of this compound, an ATR probe could be immersed in the reaction vessel. By collecting spectra at regular intervals, chemists could track the disappearance of reactant-specific peaks and the simultaneous appearance and growth of product-specific peaks, such as the characteristic C=N stretch of the diazetine ring. This real-time data provides crucial information on reaction kinetics, the presence of intermediates, and the optimal time for reaction completion, enabling precise control over the synthetic process.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. mdpi.com
High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to measure the mass of the this compound molecular ion with very high precision (typically to within 0.001 atomic mass units). This accurate mass measurement allows for the unambiguous determination of the molecular formula (e.g., C₆H₁₂N₂), confirming that the compound has the expected elemental composition. nih.gov
Tandem mass spectrometry (MS/MS) experiments provide further structural insights by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is a characteristic property of a molecule's structure. For a cyclic system like this compound, fragmentation is often initiated by the cleavage of the ring's weakest bonds. A plausible fragmentation pathway could involve a retro-[2+2] cycloaddition, breaking the four-membered ring into two smaller, stable molecules. The masses of these fragment ions provide powerful evidence for confirming the proposed structure. mdpi.com
Table 3: Hypothetical Mass Spectrometry Data for this compound (C₆H₁₂N₂)
| Analysis | Expected Result | Information Provided |
|---|---|---|
| HRMS (e.g., ESI-TOF) | [M+H]⁺ ion with m/z ~113.1073 | Confirms molecular formula C₆H₁₂N₂. |
| Tandem MS (MS/MS) | Fragment ions from ring cleavage. | Provides evidence for the cyclic structure and connectivity. |
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. wikipedia.orgyoutube.com For a compound like this compound, HRMS would be employed to determine its exact molecular weight, typically with accuracy to four or more decimal places. springernature.com This precise mass measurement allows for the unambiguous determination of its elemental composition, confirming the molecular formula (C₆H₁₂N₂). This capability is crucial for distinguishing it from other isomers or compounds with the same nominal mass. springernature.comnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to reveal structural information. longdom.orgwikipedia.org In the analysis of this compound, the molecular ion would first be isolated in the mass spectrometer. nih.gov It would then be subjected to fragmentation, commonly through collision-induced dissociation (CID), where the ion collides with an inert gas. libretexts.org The resulting fragment ions are then analyzed by a second mass spectrometer. longdom.org The fragmentation pattern—the masses of the various fragments produced—provides a fingerprint that helps to elucidate the molecule's structure, such as the arrangement of the methyl groups and the core diazetine ring. nih.govnationalmaglab.org This process is essential for confirming the connectivity of atoms within the molecule. longdom.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com To analyze this compound, a single, high-quality crystal of the compound would be required. mdpi.com This crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate a map of electron density. nih.gov From this map, the exact position of each carbon, nitrogen, and hydrogen atom in the molecule can be determined, providing an unambiguous confirmation of its molecular structure. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Once the crystal structure is determined via X-ray crystallography, a wealth of precise geometric data becomes available. This includes the specific lengths of all covalent bonds (e.g., C-N, N-N, C-C, and C-H bonds), the angles between these bonds (e.g., C-N-C or N-C-C angles), and the dihedral angles, which describe the conformation of the four-membered diazetine ring. researchgate.netresearchgate.net This data is fundamental for understanding the molecule's geometry, ring strain, and the spatial orientation of its methyl substituents.
Intermolecular Interactions and Crystal Packing
X-ray crystallography also reveals how individual this compound molecules are arranged and packed within the crystal lattice. mdpi.com This analysis identifies and quantifies the intermolecular forces, such as van der Waals interactions, that govern the solid-state structure. rsc.orgnih.gov Understanding the crystal packing is crucial as it influences the material's bulk properties, including its melting point, density, and stability. nih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Electronic absorption and emission spectroscopy, primarily UV-Vis spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption and emission of light in the ultraviolet and visible regions. nanoqam.cavscht.cz For this compound, this technique would provide information about the energy levels of its molecular orbitals. bath.ac.uk
Interpretation of UV-Vis Spectra in terms of Electronic Transitions
The UV-Vis spectrum of a compound shows absorbance as a function of wavelength. The peaks in the spectrum correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. wikipedia.org For a saturated molecule like this compound, the most likely electronic transitions would be n → σ* (excitation of a non-bonding electron from a nitrogen lone pair to an anti-bonding sigma orbital) and σ → σ* (excitation of an electron from a sigma bonding orbital to an anti-bonding sigma orbital). wikipedia.orglibretexts.org The position (wavelength) and intensity of these absorption bands provide insight into the molecule's electronic structure. nih.govresearchgate.net
Computational and Theoretical Studies of Tetramethyldiazetine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide a detailed picture of the electron distribution and orbital interactions within a molecule. rsc.orgarxiv.orgmdpi.comnih.govaspbs.com For tetramethyldiazetine and related diazetines, these calculations have been crucial in elucidating their electronic nature.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and the energy required for electronic excitation. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net
Ab initio molecular orbital methods have been employed to study the electronic structure of diazetine systems. researchgate.netresearchgate.net These studies indicate that 1,2-diazetines possess localized C=C double bonds and conventional C-N and N-N single bonds. researchgate.net The analysis of molecular orbitals helps in understanding the potential for electron delocalization and aromaticity. youtube.com For instance, in the unsubstituted 1,2-diazetine ring, an INDO MO SCF method was used to evaluate the energetics of nitrogen inversion, revealing that the planar form is at an energy maximum and exhibits minimal electron delocalization. publish.csiro.au
The symmetries of the HOMO and LUMO also play a critical role in determining the allowed pathways for chemical reactions, particularly pericyclic reactions, according to the Woodward-Hoffmann rules.
Table 1: Frontier Molecular Orbital Data for a Representative Diazetine System
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT/B3LYP | -6.164 | -2.086 | 4.078 |
| HF/3-21G | -0.09169 a.u. | -0.31379 a.u. | Not directly comparable |
| MP2/3-21G | -0.08263 a.u. | -0.30646 a.u. | Not directly comparable |
Note: The data presented is for a related quinoline-derivatized triazole system as a representative example of computational analysis of heterocyclic compounds. researchgate.net Direct computational data for this compound itself was not available in the searched literature. The values in atomic units (a.u.) are not directly comparable to electronvolts (eV) without conversion.
Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution in a molecule. libretexts.orgyoutube.comuni-muenchen.deproteopedia.org They are invaluable for predicting how molecules will interact with each other, particularly in identifying regions susceptible to nucleophilic or electrophilic attack. researchgate.netuni-muenchen.de In an ESP map, regions of high electron density (negative potential) are typically colored red, while regions of low electron density (positive potential) are colored blue. youtube.comwalisongo.ac.id
For diazetine systems, ab initio calculations have been used to analyze the electron density distribution. researchgate.net These studies reveal details about the bonding within the ring. researchgate.net The distribution of nuclear and electronic charges, as depicted by ESP maps, provides a guide to the molecule's reactivity. researchgate.net For instance, the area around the nitrogen atoms in a heterocyclic compound would be expected to show a more negative electrostatic potential, making them potential sites for electrophilic attack.
Theoretical Investigations of Reaction Mechanisms and Transition States
Theoretical calculations can map out the energy profile of a reaction, providing the relative energies of reactants, intermediates, transition states, and products. mdpi.com This information is vital for understanding the feasibility and kinetics of a reaction.
For diazetines, computational studies have investigated their thermal and photochemical reactivity. researchgate.net Ab initio MO methods have shown that the conrotatory ring-opening of 1,2-diazetines to form α-diimines is a highly exothermic process with a lower activation energy than the analogous conversion of cyclobutene (B1205218) to butadiene. researchgate.net This suggests a facile thermal pathway for ring opening. Photochemical reactions can also be explored by examining the potential energy surfaces of excited electronic states. mdpi.com For example, a photochemical reaction might proceed from an excited state to a conical intersection with the ground state, leading to different products than the thermal reaction. mdpi.com
Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it indeed connects the desired reactants and products. uni-muenchen.demissouri.eduscm.comrowansci.comgaussian.com An IRC path represents the minimum energy pathway in mass-weighted coordinates leading downhill from the transition state to the adjacent energy minima. uni-muenchen.descm.com
By following the IRC, researchers can visualize the geometric changes that occur as the reaction progresses from reactants, through the transition state, to products. rowansci.com This provides a detailed, dynamic picture of the reaction mechanism. For complex reactions, IRC calculations can reveal whether a transition state leads to a single product or bifurcates to multiple products. missouri.edu
Aromaticity and Antiaromaticity Considerations in Diazetine Rings
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. While 1,2-diazetines formally contain a four-membered ring with a C=C double bond and two adjacent nitrogen atoms, which might suggest the potential for 6π-electron aromaticity (following the 4n+2 Hückel rule), theoretical studies indicate a more complex situation. researchgate.netresearchgate.net
Ab initio MO studies and analysis of electron density distributions have shown no evidence for stabilizing 6π-delocalization in 1,2- and 1,3-diazetines. researchgate.net In fact, for the unsubstituted 1,2-diazetine, the planar form, which would be required for aromaticity, is an energy maximum and is best described as antiaromatic. researchgate.netpublish.csiro.au The facile ring-opening of these compounds further supports their lack of aromatic character. publish.csiro.au Computational methods like the calculation of Nucleus-Independent Chemical Shifts (NICS) can be used to quantify the aromatic or antiaromatic character of a ring system. researchgate.net Generally, four-membered rings with 6π electrons often suffer from repulsive 1,3-interactions and other destabilizing factors that prevent the establishment of aromaticity. tue.nl
Strain Energy Calculations and Ring Opening Energetics
The four-membered ring of diazetines, such as this compound, possesses significant ring strain. This stored energy dramatically influences their chemical behavior, particularly their propensity to undergo ring-opening reactions. Computational methods are essential for quantifying this strain and understanding the energetics of these processes.
Strain energy is the excess energy a cyclic molecule possesses compared to a hypothetical strain-free acyclic analogue. geeksforgeeks.orgnumberanalytics.com It is computationally estimated by comparing the heat of formation of the cyclic compound with that of a corresponding open-chain or larger, less-strained ring system. For diazetines, a key reaction pathway is thermal decomposition, which involves the opening of the ring and elimination of a stable molecule, typically nitrogen gas (N₂), to form an alkene.
Computational studies on a series of related tricyclic 1,2-diazetines have demonstrated a clear inverse relationship between the ground-state strain energy and the activation enthalpy (ΔH‡) for thermal decomposition. researchgate.netnih.gov As the strain energy of the diazetine ring increases, the energy barrier to ring opening and decomposition decreases. researchgate.netnih.gov This suggests that the relief of ring strain is a primary driving force for the reaction.
Research has shown that the sum of the ground-state strain energy and the experimentally determined activation enthalpy for decomposition is nearly constant across a series of different diazetines, with an average value around 59 kcal/mol. researchgate.netnih.gov This consistency supports the idea that these compounds decompose through a common mechanistic pathway. researchgate.netnih.gov The transition states for these decomposition reactions have been modeled computationally, revealing an unsymmetrical, concerted process with significant biradical character. researchgate.netnih.gov
The following table, based on findings from a homologous series of tricyclic diazetines, illustrates the relationship between structure, strain, and decomposition energetics. researchgate.netnih.gov
| Compound | Description | Experimental ΔH‡ (kcal/mol) | Key Finding |
| Tricyclic Diazetine 6a | Fused with a bicyclo[2.1.0]pentane system | 31.7 | Highest strain, lowest activation barrier for decomposition. researchgate.netnih.gov |
| Tricyclic Diazetine 6b | Fused with a bicyclo[2.2.1]heptane system | 39.3 | Intermediate strain and activation barrier. researchgate.netnih.gov |
| Tricyclic Diazetine 6c | Fused with a bicyclo[2.2.2]octane system | 38.8 | Lower strain, higher activation barrier compared to 6a. researchgate.netnih.gov |
Predictive Modeling of Spectroscopic Signatures
Predictive modeling is a vital computational tool for forecasting and interpreting the spectroscopic signatures of molecules. uic.edu For a molecule like this compound, techniques such as photoelectron spectroscopy (PES) provide direct experimental probes of electronic structure, and computational models are key to assigning the observed spectral features to specific molecular orbitals. tandfonline.com
A key study focused on the photoelectron spectrum of this compound to elucidate how the small ring size affects the ionization potentials of the azo group. tandfonline.comucla.eduacs.org Ionization potentials, the energies required to remove an electron from a molecule, correspond to the energies of the molecular orbitals. tandfonline.com By comparing the experimental PES data with molecular orbital calculations, researchers can assign the ionization bands to the removal of electrons from specific orbitals, such as the nitrogen lone pair (n) and π orbitals.
These computational models, often based on ab initio or DFT methods, calculate the energies of the molecular orbitals of the optimized ground-state geometry of the molecule. According to Koopmans' theorem, the negative of the calculated orbital energy provides a good approximation of the vertical ionization potential. This allows for a direct comparison between the predicted spectrum and the experimental one, enabling a detailed understanding of the electronic structure. Such studies have been instrumental in characterizing the electronic effects of incorporating an azo group into a strained four-membered ring. tandfonline.comucla.edu
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| Photoelectron Spectroscopy (PES) | Measures ionization energies, providing insight into molecular orbital energies. tandfonline.com | Used to study the electronic structure and the effect of the four-membered ring on the azo group's ionization potentials. tandfonline.comucla.eduacs.org |
| Computational Modeling | Predicts molecular orbital energies and helps assign experimental spectral bands. uic.edu | Essential for interpreting the PES of this compound and understanding its electronic properties. ucla.edu |
Ab Initio and DFT Approaches for Structural Optimization
Determining the precise three-dimensional arrangement of atoms is fundamental to understanding a molecule's properties. Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of computational methods used for geometry optimization. mdpi.comaustinpublishinggroup.com These first-principles methods solve the electronic Schrödinger equation to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. researchgate.net
Ab initio methods, such as Hartree-Fock (HF) and more advanced correlated techniques (like Møller-Plesset perturbation theory or Coupled Cluster), are based on the wave function and make no use of empirical parameters. austinpublishinggroup.comresearchgate.net DFT, on the other hand, uses the electron density as the fundamental variable, which can offer a comparable level of accuracy to high-level ab initio methods but often with significantly less computational cost, making it suitable for larger molecules. austinpublishinggroup.comarxiv.org Popular DFT functionals for such studies include B3LYP and BP86. mdpi.com
For diazetines, these methods have been used to model not only the ground-state structures but also the geometries of transition states for reactions like thermal decomposition. researchgate.netnih.gov For instance, the transition states for the decomposition of several diazetines were successfully modeled using the RB3LYP functional with the 6-311+G(3df,2p) basis set. researchgate.netnih.gov The agreement between the computationally obtained transition-state energies and experimental activation enthalpies lends strong support to the proposed reaction mechanisms. researchgate.netnih.gov The optimization process involves starting with an initial guess structure and iteratively calculating the forces on the atoms and adjusting their positions until a stationary point on the potential energy surface, a local minimum, is found. mdpi.com
| Computational Method | Basis of Calculation | Application in this compound Studies |
| Ab Initio (e.g., Hartree-Fock) | Solves the Schrödinger equation based on the molecular wave function without empirical data. researchgate.net | Provides a foundational, though computationally intensive, approach to determining optimized molecular geometry and electronic structure. austinpublishinggroup.com |
| Density Functional Theory (DFT) | Uses the electron density to calculate the system's energy, offering a balance of accuracy and computational efficiency. austinpublishinggroup.com | Widely used for geometry optimization and calculating the energetics of reaction pathways, such as the ring-opening of diazetines. researchgate.netnih.gov |
Applications of Tetramethyldiazetine in Synthetic Organic Chemistry and Materials Science
Tetramethyldiazetine as a Precursor to Reactive Intermediates (e.g., Carbenes, Nitrenes, Diradicals)
There is no available research to suggest that this compound serves as a precursor to reactive intermediates such as carbenes, nitrenes, or diradicals. The thermal or photochemical decomposition of diazetine systems can, in principle, lead to the formation of such species; however, no studies specifically detailing this for the tetramethyl-substituted derivative have been reported.
Applications in Organic Synthesis via Reactive Intermediate Generation
Given the absence of evidence for the generation of reactive intermediates from this compound, there are consequently no reported applications of this compound in organic synthesis through such pathways.
Role of this compound in the Construction of Complex Organic Scaffolds
No published research indicates that this compound or its derivatives have been utilized in the synthesis of complex organic scaffolds.
Synthesis of Polycyclic Systems
There are no documented instances of this compound being employed as a building block or reagent in the synthesis of polycyclic systems.
Heterocyclic Ring Expansion/Contraction Strategies
The chemical literature does not describe any ring expansion or contraction strategies that involve this compound as a starting material or an intermediate.
This compound as a Component in Functional Materials (strictly non-biological)
There is no information available on the incorporation of this compound into any class of non-biological functional materials. Its potential utility in polymers, electronic materials, or other advanced materials has not been reported.
Photolabile Linkers in Polymer Chemistry
There is currently no available scientific literature detailing the use of this compound as a photolabile linker in polymer chemistry. Photolabile linkers are molecules that can be cleaved upon exposure to light, allowing for the controlled release of substances or the degradation of a polymer matrix. This property is highly valuable in applications such as drug delivery, tissue engineering, and microfabrication. While various classes of compounds are utilized as photolabile linkers, research specifically demonstrating the application of this compound in this context could not be found.
Energy Storage Materials (if applicable, strictly non-biological)
Chemo/Photosensitive Molecular Switches (if applicable, strictly non-biological)
The use of this compound as a chemo/photosensitive molecular switch in non-biological systems is not documented in the current scientific literature. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light (photosensitive) or a chemical signal (chemosensitive). This switching behavior can lead to changes in the molecule's properties, making them useful in molecular electronics, data storage, and responsive materials. While various diazo compounds and other nitrogen-containing heterocycles have been explored as molecular switches, specific studies on this compound for this purpose are absent.
Derivatives and Analogues of Tetramethyldiazetine: Synthetic and Mechanistic Studies
Synthesis of Substituted Diazetine Derivatives
The creation of substituted diazetine derivatives, particularly those related to tetramethyldiazetine, employs several synthetic strategies. A primary method involves the cycloacylation of monoalkylhydrazines with bis-imidoyl chlorides derived from oxalic acid, which yields various new 1,2-diazetines. researchgate.net An alternative route to 1,2-disubstituted diazetidines, the saturated precursors to diazetines, is the cycloacylation using 1,2-dimethylhydrazine (B38074) and bis-electrophiles. researchgate.net These saturated rings can then be subjected to oxidation to form the desired diazetine.
Another approach involves the reaction of N-acetyl derivatives with sodium azide (B81097) (NaN₃) to produce 1,3-diazetines. uobaghdad.edu.iq This multi-step synthesis starts with the preparation of 2-amino thiazole (B1198619) derivatives, which are converted to Schiff bases and then to N-acetyl compounds before the final ring-closure step. uobaghdad.edu.iq Furthermore, 1,2-dialkyldiazetidines can be prepared through the reaction of dialkyl-substituted hydrazines with organic dihalides, typically at elevated temperatures between 50 and 100 °C for improved yields. google.com
Visible light-mediated oxidative cleavage of C=C bonds in alkenes offers a modern, metal-free protocol to form hydrazones. researchgate.net This reaction proceeds through a diazetidine intermediate, generated via a [2+2] annulation of the alkene with a diazene, which is formed in-situ from the oxidation of arylhydrazines. researchgate.net Pyrolysis of substituted diazetines, such as meso- and dl-diazetine, can also be used, yielding stereospecific products.
The following table summarizes key synthetic methods for diazetine derivatives:
| Starting Materials | Key Reagents | Product Type | Reference |
| Monoalkylhydrazines, Bis-imidoyl chlorides | Base | 1,2-Diazetines | researchgate.net |
| N-acetyl derivatives | Sodium azide (NaN₃) | 1,3-Diazetines | uobaghdad.edu.iq |
| Dialkyl substituted hydrazines, Organic dihalides | Inert solvent, Mild alkaline reagent | 1,2-Dialkyldiazetidines | google.com |
| Alkenes, Arylhydrazines | Visible light | Hydrazones (via diazetidine intermediate) | researchgate.net |
| meso- and dl-diazetine | Heat (Pyrolysis at 375°C) | Stereospecific cis elimination products |
Influence of Substituents on Electronic Structure and Reactivity
The electronic structure and chemical reactivity of the diazetine ring are profoundly influenced by its substituents. lumenlearning.com These effects can be categorized primarily as inductive and resonance effects, which alter the electron distribution within the molecule. lumenlearning.comnumberanalytics.com
Electronic Structure:
Computational studies, including ab initio MO and Density Functional Theory (DFT), have been employed to understand these influences. researchgate.netpublish.csiro.au Substituents can affect the planarity of the four-membered ring and the nature of its bonding. For instance, theoretical studies on 1,2-diazetines show they possess localized C=C double bonds and C-N/N-N single bonds, with no significant stabilizing 6π-delocalization, which would have suggested aromaticity. researchgate.netpublish.csiro.au The planar form of the unsubstituted 1,2-diazetine ring is considered antiaromatic and represents an energy maximum. publish.csiro.au
The influence of substituents on the electronic properties can be significant. Electron-withdrawing groups (EWGs) tend to pull electron density away from the ring, while electron-donating groups (EDGs) push electron density into it. lumenlearning.comnumberanalytics.com This is exemplified in studies of other heterocyclic systems where EWGs like nitro groups deactivate the ring towards electrophilic attack, whereas EDGs like methoxy (B1213986) groups activate it. lumenlearning.com In substituted cycloamidines, EWGs cause a hypsochromic (blue) shift in UV/VIS absorption, while the dimethylamino group (an EDG) causes a bathochromic (red) shift. researchgate.net
Reactivity:
Substituents dictate the reactivity of the diazetine ring by modifying its nucleophilicity or electrophilicity. lumenlearning.com
Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the ring's electron density, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. lumenlearning.comresearchgate.net
The table below outlines the general effects of substituent types on the diazetine ring's properties.
| Substituent Type | Inductive/Resonance Effect | Impact on Ring Electron Density | Predicted Effect on Reactivity toward Electrophiles | Reference |
| Alkyl (e.g., Methyl) | Electron-donating | Increases | Activation | lumenlearning.com |
| Methoxy | Electron-donating (Resonance) > Electron-withdrawing (Inductive) | Increases | Strong Activation | lumenlearning.com |
| Halogen (e.g., Cl, F) | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Decreases | Deactivation | lumenlearning.comresearchgate.net |
| Nitro (NO₂) | Strongly electron-withdrawing (Inductive & Resonance) | Strongly Decreases | Strong Deactivation | lumenlearning.com |
| Cyano (CN) | Strongly electron-withdrawing (Inductive & Resonance) | Strongly Decreases | Strong Deactivation | researchgate.net |
Ring-Opening and Ring-Closure Reactions of Functionalized Diazetines
Functionalized diazetines and their saturated precursors, diazetidines, are valuable intermediates capable of undergoing various ring-opening and ring-closure reactions, often leading to the synthesis of different heterocyclic structures. core.ac.ukresearchgate.net
Ring-Opening Reactions:
The 1,2-diazetine ring system is susceptible to ring-opening, particularly through thermally or photochemically induced electrocyclic reactions. publish.csiro.aumdpi.com
Thermal Ring-Opening : The conrotatory ring-opening of 1,2-diazetines to form α-diimines is a highly exothermic process with a lower activation energy compared to the analogous conversion of cyclobutene (B1205218) to butadiene. researchgate.net The lack of aromatic stabilization in the diazetine ring contributes to this facile ring-opening. publish.csiro.au In the absence of stabilizing features, such as a fused urazole (B1197782) ring, this electrocyclic ring-opening can occur even at ambient temperatures. mdpi.com
Chemical Ring-Opening : Ring-opening can also be achieved chemically. For example, C-unsubstituted 1,2-diazetidines undergo selective N-N bond cleavage with thiols as nucleophiles, stereoselectively producing N-sulfenylimine derivatives. researchgate.net
Ring-Closure and Ring-Transformation Reactions:
Diazetine derivatives serve as versatile building blocks for ring-transformation reactions. researchgate.netresearchgate.net
Ring Expansion : 1,2-Diazetines react with isothiocyanates under mild conditions to yield 1,3,4-thiadiazine derivatives. researchgate.netclockss.org DFT calculations suggest two possible mechanisms for this transformation: N-acylation at lower temperatures or an electrocyclic ring opening followed by a cycloaddition at higher temperatures. researchgate.netclockss.org Similarly, acylated 1,2-diazetidines can be thermally induced to undergo ring-expansion to form 1,3,4-oxadiazines. researchgate.net
Ring Closure to Fused Systems : Intramolecular reactions of functionalized diazetidines can lead to more complex structures. However, the formation of four-membered rings via intramolecular cyclization can be kinetically challenging and may face competition from intermolecular reactions that form larger, less strained rings. core.ac.ukmdpi.com For instance, an attempt to form a diazetidine ring via intramolecular substitution led instead to a bimolecular reaction forming a more stable eight-membered ring. mdpi.com
Studies on Spiro- and Fused-Ring Diazetine Systems
The incorporation of the diazetine moiety into spiro- and fused-ring systems creates structurally complex molecules with unique chemical properties and has been an area of active research. core.ac.ukdntb.gov.ua
Spiro-Diazetine Systems:
Spirocyclic compounds containing a diazetine or diazetidine ring are of interest due to their conformational rigidity and potential biological activity. researchgate.net Their synthesis often involves multi-component reactions. For example, novel spiro[dihydropyridine-oxindoles] have been synthesized through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org Another approach involves the synthesis of spiro imidazobenzodiazepines using spiro-amino acid N-carboxyanhydrides (NCAs), which have shown high reactivity in coupling reactions. nih.gov The synthesis of spiroepoxy-β-lactones, which are unusually strained spiroheterocyclic ring systems, has also been reported. acs.org
Fused-Ring Diazetine Systems:
Fusing a diazetine ring to another carbocyclic or heterocyclic system can significantly alter its stability and reactivity.
Synthesis : Fused iridapyrroles have been synthesized by treating aromatic nitriles with methyllithium (B1224462) and an iridium complex, which generates fused iridaazacycles via ortho-metallation. nih.gov A key strategy to stabilize the 1,2-diazacyclobutene ring system against thermal ring-opening is to fuse it with a urazole ring. mdpi.com This fusion prevents the conrotatory electrocyclic ring-opening process by introducing significant strain in the would-be ring-opened product. mdpi.com
Reactivity : The reactivity of these fused systems is a subject of study. The diazetine ring in these constrained environments can still participate in reactions like cycloadditions. For instance, a stable fused 1,2-diazacyclobutene has been used as a dienophile in Diels-Alder reactions to integrate the strained 1,2-diazetidine motif into other molecules. mdpi.com Hydrogenation of dimethyl 1,2-diazetine-1,2-dicarboxylate, prepared from a bicyclic precursor, yields the corresponding 1,2-diazetidine. publish.csiro.au
Historical Perspectives and Future Directions in Tetramethyldiazetine Research
Milestones in the Discovery and Early Research of Diazetines
The history of diazetine chemistry is a narrative of persistent scientific inquiry, marked by early, often inconclusive, reports and gradual progress toward confirmed synthesis and characterization. The broader class of four-membered rings containing two nitrogen atoms, known as diazetidines (the saturated analogues of diazetines), first appeared in the chemical literature in the 1850s, though many of these initial claims were later found to be incorrect. core.ac.uk It was not until the late 1940s that more credible attempts at synthesizing these strained heterocycles were recorded. core.ac.uk
After the Second World War, diazetidines garnered industrial interest as potential low-freezing rocket fuels. core.ac.uk Their highly endothermic nature, a result of the strained four-membered ring and the inherent energy of the nitrogen-nitrogen bond, promised a high specific impulse when used with common oxidizers. core.ac.ukgoogle.com Compounds like 1,2-dimethyldiazetidine and 1,2-diethyldiazetidine were noted for their low freezing points and hypergolic properties with white fuming nitric acid, making them suitable for aerospace applications. google.com
Despite this industrial attention, academic exploration of diazetidine and diazetine chemistry remained limited for many years, largely due to the significant synthetic challenges involved. core.ac.uk The first report of a 1,2-diazetine N,N'-dioxide, a related oxidized derivative, did not appear until 1971. acs.org Early structural studies on simple derivatives, such as the work by Rademacher on the conformation of 1,2-dimethyl-1,2-diazetidine using photoelectron spectroscopy, were crucial in laying the groundwork for understanding the fundamental properties of this class of compounds. core.ac.uk The synthesis of 3,3,4,4-tetramethyldiazetine, the subject of this article, and its corresponding N,N'-dioxide were part of this foundational period of research into highly substituted and potentially more stable diazetine systems. researchgate.netdss.go.th
Table 1: Key Milestones in Diazetine and Diazetidine Research
| Period/Year | Milestone | Significance | Reference(s) |
| c. 1850s | First (erroneous) reports of diazetidine synthesis. | Marks the initial conceptualization of this class of compounds. | core.ac.uk |
| Late 1940s | First credible synthetic attempts of 1,2-diazetidines. | Beginning of systematic scientific investigation into diazetidine synthesis. | core.ac.uk |
| Post-WWII | Industrial interest in diazetidines as potential rocket fuels. | Highlighted the potential of strained nitrogen heterocycles as high-energy materials. | core.ac.ukgoogle.com |
| 1971 | First synthesis of a 1,2-diazetine N,N'-dioxide reported. | Opened a new subclass of diazetine derivatives for study. | acs.org |
| 1977 | Photoelectron spectra of cyclic azo N-oxides and N,N'-dioxides, including tetramethyldiazetine derivatives, are reported. | Provided key insights into the electronic structure and bonding of these strained rings. | dss.go.th |
Evolution of Synthetic Strategies and Mechanistic Understanding
The synthesis of diazetines and their saturated counterparts, diazetidines, has historically been a significant challenge for organic chemists. The formation of a four-membered ring is kinetically difficult and often competes with other, more favorable reaction pathways. core.ac.uk However, a variety of strategies have been developed over the years, evolving from low-yield, specific examples to more general and efficient methodologies.
Early approaches often relied on the cyclization of linear precursors. A patented method from 1958 described the preparation of 1,2-dialkyldiazetidines via the reaction of dialkyl-substituted hydrazines with organic dihalides, such as 1,2-dibromoethane, in an inert solvent. google.com More recent advances have provided a broader toolkit for chemists. These include intramolecular ring closures, ring contraction reactions, and cycloadditions. researchgate.net For instance, diazetidinones were first prepared via the [2+2] cycloaddition of ketenes with azo-compounds. researchgate.net Other modern methods include the rhodium(II)-catalyzed reaction of diazo compounds and a Diels-Alder cycloaddition approach to form Δ¹-1,2-diazetines. researchgate.netacs.org The synthesis of 1,2-diazetine N,N'-dioxides has been achieved through the direct oxidation of the corresponding diamine precursors. acs.orgacs.org
The mechanistic understanding of diazetine reactions has also evolved significantly. The thermal decomposition of 1,2-diazetine N,N'-dioxides has been a subject of detailed study. Depending on the solvent, temperature, and presence of a catalyst, these compounds can decompose to yield different products. For example, the thermal decomposition of meso-3,4-diethyl-3,4-dimethyldiazetine N,N'-dioxide at 200°C showed a high degree of stereochemical retention in the resulting alkene, suggesting a concerted or rapidly successive cleavage of the two C-N bonds. researchgate.net In other cases, decomposition is thought to proceed through a diradical intermediate, which can account for the formation of various products like alkenes or glyoximes. acs.orgacs.org Computational studies, such as those using INDO MO SCF methods, have been employed to investigate the energetics of the diazetine ring, concluding that the planar, 6π-electron form is likely antiaromatic and not particularly stable, which explains its high reactivity and facile ring-opening. publish.csiro.au
Table 2: Selected Synthetic Strategies for Diazetine and Diazetidine Rings
| Strategy | Description | Example Application | Reference(s) |
| Nucleophilic Substitution | Intramolecular cyclization of a hydrazine (B178648) derivative with two leaving groups. | Reaction of 1,2-dialkylhydrazines with 1,2-dihaloalkanes. | google.com |
| [2+2] Cycloaddition | Reaction of a ketene (B1206846) with an azo-compound. | Synthesis of 1,2-diazetidin-3-ones. | researchgate.net |
| Oxidation | Oxidation of a 1,2-diamine precursor. | Synthesis of a 1,2-diazetine N,N'-dioxide from meso-2,3-diphenyl-1,2-ethanediamine using dimethyldioxirane. | acs.orgacs.org |
| Diels-Alder Approach | Cycloaddition of a dienophile containing the diazetine precursor fused to a protecting group, followed by a retro-Diels-Alder reaction. | Synthesis of Δ¹-1,2-diazetines. | acs.org |
| Catalytic Cyclization | Transition-metal catalyzed ring formation from acyclic precursors. | Rhodium(II) acetate-catalyzed synthesis of aza-β-lactams from diazo-compounds. | researchgate.net |
Emerging Research Avenues for this compound and Related Compounds
While early research focused on fundamental synthesis and high-energy applications, emerging avenues for diazetine chemistry are increasingly directed towards materials science and biomedicine. The unique structural and electronic properties of the strained diazetine ring make it an intriguing building block for novel functional molecules.
One promising area is medicinal chemistry. The structural similarity of diazetidinones (oxidized diazetidines) to β-lactam antibiotics has inspired efforts to incorporate the diazetine core into new chemotypes with potential biological activity. researchgate.netresearchgate.net Indeed, 1,2-diazetine N,N'-dioxides have been investigated as potent vasorelaxant and antiaggregant agents. acs.org The broader family of diazo compounds, from which diazetines can be derived, is also finding extensive use in chemical biology as versatile chemical probes for protein and nucleic acid modification and as photoaffinity labels. nih.gov
In materials science, the high ring strain of diazetines continues to be of interest. Beyond energetic materials, this stored energy can be harnessed to drive specific chemical transformations. Diazeteine derivatives also have applications in photochemistry, where 1,2-diazetine N,N'-dioxides have been used as effective low-energy triplet quenchers. acs.org The development of new catalytic systems, such as those employing metalloporphyrins for diazo compound reactions, is expected to facilitate the synthesis of more complex diazetine-containing structures, opening the door to novel polymers and functional materials. researchgate.netmdpi.com
Challenges and Opportunities in Diazetine Chemistry
The field of diazetine chemistry, while full of potential, faces significant hurdles that researchers are actively working to overcome.
Challenges:
Synthetic Difficulty: The primary challenge remains the synthesis of the diazetine ring. The kinetic and thermodynamic barriers to forming a strained four-membered ring are substantial, often leading to low yields and competing side reactions like dimerization. core.ac.ukmdpi.com Developing general, high-yielding synthetic methods that are tolerant of a wide range of functional groups is a key objective. core.ac.uk
Inherent Instability: The ring strain that makes diazetines interesting also contributes to their instability. Many diazetine derivatives are highly reactive and prone to thermal or photochemical decomposition, such as electrocyclic ring opening. google.commdpi.com This instability can complicate their isolation, storage, and application.
Limited Availability: The synthetic challenges mean that few diazetine building blocks are commercially available, hindering broader exploration of their chemistry and applications by the wider scientific community. acs.org
Opportunities:
Novel Reactivity: The challenges of instability can be reframed as opportunities. The high reactivity of the diazetine ring can be exploited for unique chemical transformations, serving as a synthon for otherwise difficult-to-access molecules. core.ac.uk
Medicinal and Biological Applications: The structural analogy to β-lactams and the observed biological activities of some derivatives suggest significant untapped potential in drug discovery. researchgate.netresearchgate.netontosight.ai Further exploration of structure-activity relationships could lead to new therapeutic agents.
Advanced Materials: The high energy density of the diazetine core makes it a candidate for advanced energetic materials, while its unique electronic and photochemical properties are attractive for the development of smart materials, sensors, and photofunctional devices. google.comresearchgate.net
Catalysis and Method Development: Overcoming the synthetic hurdles presents an opportunity for innovation in synthetic methodology. The development of novel catalysts, photochemical methods, or strategies using unconventional reaction media could revolutionize the accessibility of diazetines and unlock their full potential. researchgate.net
Q & A
Q. How can researchers optimize the synthesis of tetramethyldiazetine to achieve high purity and yield?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) while monitoring intermediates via techniques like nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC). For example, evidence from thermal decomposition studies suggests controlling reaction kinetics to avoid side reactions, as rapid decomposition of this compound can lead to byproducts like tetramethylethylene . Purity can be validated using mass spectrometry (MS) coupled with elemental analysis.
Q. What analytical techniques are most effective for characterizing the thermal decomposition of this compound?
Methodological Answer: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for quantifying enthalpy changes during decomposition. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography can confirm the stereospecificity observed in meso- and dl-diazetine decomposition pathways . Gas chromatography-mass spectrometry (GC-MS) is recommended to identify volatile decomposition products.
Q. How can researchers address solubility challenges when working with this compound in aqueous and organic solvents?
Methodological Answer: Solubility can be improved using co-solvents (e.g., DMSO or acetonitrile) or by modifying temperature gradients. Thermodynamic studies of structurally similar compounds suggest that solubility parameters (Hansen solubility coefficients) should be calculated to guide solvent selection . Phase diagrams and ternary solvent systems may also be explored for crystallization experiments.
Advanced Research Questions
Q. What experimental strategies ensure stereochemical control during this compound synthesis, given its high stereospecific decomposition?
Methodological Answer: Stereospecificity can be preserved by stabilizing the transition state through low-temperature synthesis (< 0°C) and inert atmosphere conditions. Kinetic studies indicate that stereochemical outcomes correlate with reaction activation energy; thus, time-resolved spectroscopy (e.g., ultrafast UV-Vis) should be employed to monitor intermediate conformers . Chiral catalysts or templating agents may also direct stereochemistry.
Q. How can contradictions in reported decomposition enthalpy values for this compound be resolved?
Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., pressure, solvent effects). Researchers should replicate studies using standardized calorimetric protocols (e.g., bomb calorimetry) and compare results with computational models like density functional theory (DFT) . Meta-analyses of published data, accounting for instrumental variability, are critical for reconciling discrepancies .
Q. What computational methods are suitable for modeling the decomposition pathways of this compound?
Methodological Answer: Ab initio molecular dynamics (AIMD) or DFT simulations can map reaction coordinates and transition states. Evidence from thermochemical studies highlights a -85 kcal/mol energy release during decomposition, which should be incorporated into computational models to validate accuracy . Benchmarking against experimental infrared (IR) spectra of intermediates is recommended.
Q. How can researchers ensure methodological rigor when synthesizing existing literature on this compound’s reactivity?
Methodological Answer: Conduct a systematic review using PRISMA guidelines, prioritizing peer-reviewed journals and avoiding non-academic sources (e.g., ). Use tools like SciFinder or Reaxys to cross-reference data, and critically evaluate experimental sections for reproducibility metrics (e.g., error margins, control experiments) .
Q. What validation protocols are essential for confirming the reproducibility of experimental data on this compound?
Methodological Answer: Implement blinded replicates and statistical tests (e.g., Student’s t-test) to assess data variability. Share raw datasets and analytical workflows via open-access platforms to enable third-party verification. Reference materials with certified purity (e.g., USP standards) should be used for calibration .
Q. How should researchers visualize complex datasets, such as time-resolved decomposition kinetics of this compound?
Methodological Answer: Use Arrhenius plots to illustrate temperature-dependent rate constants and 3D surface graphs for multi-variable interactions (e.g., solvent polarity vs. activation energy). Adhere to journal-specific formatting guidelines, emphasizing clarity and accessibility (e.g., colorblind-friendly palettes, annotated axes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
